molecular formula C8H18N2O B103266 (1-Methyl-3-morpholin-4-ylpropyl)amine CAS No. 18247-01-3

(1-Methyl-3-morpholin-4-ylpropyl)amine

Cat. No. B103266
CAS RN: 18247-01-3
M. Wt: 158.24 g/mol
InChI Key: GWAZLPJZKQFTRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1-Methyl-3-morpholin-4-ylpropyl)amine” is a chemical compound with the empirical formula C8H18N2O and a molecular weight of 158.24 . It is a liquid in its pure form .


Molecular Structure Analysis

The molecular structure of “(1-Methyl-3-morpholin-4-ylpropyl)amine” consists of a morpholine ring attached to a propyl chain with a terminal amine group . The SMILES string for this compound is CC(N)CCN1CCOCC1 .


Physical And Chemical Properties Analysis

“(1-Methyl-3-morpholin-4-ylpropyl)amine” is a liquid at room temperature . More detailed physical and chemical properties such as boiling point, melting point, and density are not available in the current resources.

Scientific Research Applications

Synthesis of Bioactive Compounds

(1-Methyl-3-morpholin-4-ylpropyl)amine: is utilized in the synthesis of various bioactive compounds due to its morpholine ring. This structure is often found in molecules with antiviral , antitumor , analgesic , and antimicrobial activities . The amine serves as a building block in the Mannich condensation reaction, which is a key step in the synthesis of complex organic compounds.

Carbon Capture and Utilization

Amine-based materials, including (1-Methyl-3-morpholin-4-ylpropyl)amine , are widely researched for their potential in carbon capture and utilization. They can act as solid CO2 sorbents and as modifiers in catalysts for CO2 electrochemical reduction, contributing to efforts in reducing global atmospheric CO2 concentrations .

Safety and Hazards

“(1-Methyl-3-morpholin-4-ylpropyl)amine” is classified as Acute Tox. 4 Oral - Skin Corr. 1B according to GHS classification . It is harmful if swallowed and causes severe skin burns and eye damage . The safety precautions include wearing protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

4-morpholin-4-ylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-8(9)2-3-10-4-6-11-7-5-10/h8H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWAZLPJZKQFTRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN1CCOCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00587962
Record name 4-(Morpholin-4-yl)butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methyl-3-morpholin-4-ylpropyl)amine

CAS RN

18247-01-3
Record name 4-(Morpholin-4-yl)butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18247-01-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The product of example 22 (c) (0.41 g, 1.59 mmol) was dissolved in CH2Cl2 (10 mL) and cooled in an ice bath while stirring under argon. A solution of trifluoroacetic acid (5 mL) in CH2Cl2 (5 mL) was added and the mixture allowed to warm to room temperature for 1 h. The solvents were evaporated to give the title compound as an oil. ES (+) MS m/e=159 (MH+)
Name
product
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.